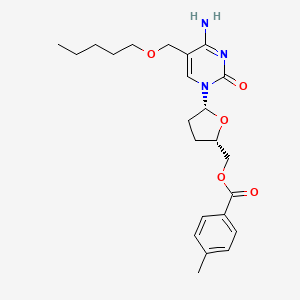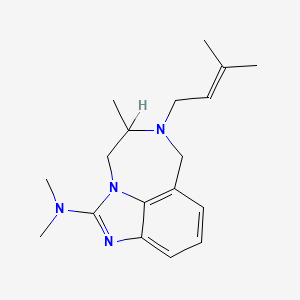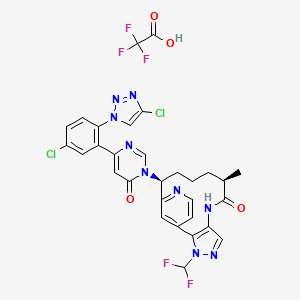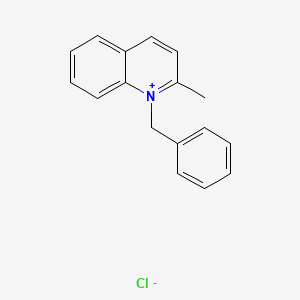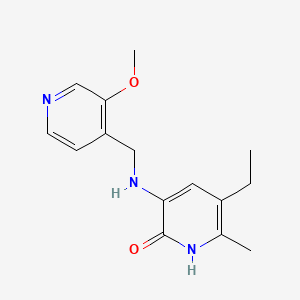
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
Reaction Steps: Key steps might include alkylation, amination, and cyclization reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with modified functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone Derivatives: Other compounds in this class with similar structures.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Uniqueness
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-4-pyridinyl)methyl)amino)-6-methyl- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
145901-94-6 |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
5-ethyl-3-[(3-methoxypyridin-4-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H19N3O2/c1-4-11-7-13(15(19)18-10(11)2)17-8-12-5-6-16-9-14(12)20-3/h5-7,9,17H,4,8H2,1-3H3,(H,18,19) |
InChIキー |
WETWIBCOSXLLQS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=NC=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

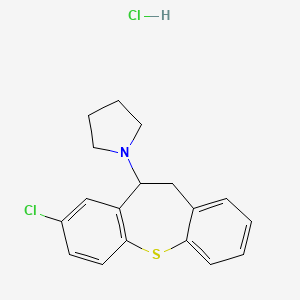
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
